Azepan-1-yl(phenyl)acetonitrile
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Overview
Description
Azepan-1-yl(phenyl)acetonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a phenyl group and an acetonitrile moiety. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(phenyl)acetonitrile typically involves the reaction of azepane with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of phenylacetonitrile . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepan-1-yl(phenyl)acetic acid, while reduction may produce azepan-1-yl(phenyl)methanamine.
Scientific Research Applications
Azepan-1-yl(phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl(phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen-containing ring similar to azepane.
Benzodiazepine: Contains a fused benzene and diazepine ring, used in pharmaceuticals.
Oxazepine: Contains an oxygen and nitrogen in a seven-membered ring.
Thiazepine: Contains a sulfur and nitrogen in a seven-membered ring.
Uniqueness
Azepan-1-yl(phenyl)acetonitrile is unique due to its specific combination of an azepane ring with a phenylacetonitrile moiety. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-(azepan-1-yl)-2-phenylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVIWLDOORMEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.